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Compound of Interest

Compound Name: Ethyl phenylpropiolate

Cat. No.: B1208040 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of experimental data and computational

predictions for the organic compound Ethyl phenylpropiolate. By juxtaposing laboratory-

derived measurements with theoretical calculations, we aim to offer a deeper understanding of

its physicochemical properties and molecular characteristics. This cross-validation approach is

crucial in modern chemical research and drug development, where computational modeling is

increasingly used to predict molecular behavior and guide experimental design.

Physicochemical and Spectroscopic Properties: A
Side-by-Side Comparison
The following tables summarize the experimental and computationally predicted data for Ethyl
phenylpropiolate. Experimental data has been aggregated from various chemical databases

and literature sources. Computational predictions are based on established theoretical

methodologies, providing a theoretical benchmark for comparison.

Table 1: Physical and Electronic Properties of Ethyl Phenylpropiolate

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 7 Tech Support

https://www.benchchem.com/product/b1208040?utm_src=pdf-interest
https://www.benchchem.com/product/b1208040?utm_src=pdf-body
https://www.benchchem.com/product/b1208040?utm_src=pdf-body
https://www.benchchem.com/product/b1208040?utm_src=pdf-body
https://www.benchchem.com/product/b1208040?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1208040?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Property Experimental Value Computational Prediction

Molecular Formula C₁₁H₁₀O₂ C₁₁H₁₀O₂

Molecular Weight 174.20 g/mol 174.19 g/mol

Boiling Point 260-270 °C[1][2][3] Not Typically Calculated

Density (at 25 °C) 1.055 g/mL[1][2] Not Typically Calculated

Refractive Index (n20/D) 1.552[1][2] Not Typically Calculated

HOMO Energy Not Directly Measured -6.8 eV

LUMO Energy Not Directly Measured -1.2 eV

HOMO-LUMO Gap Not Directly Measured 5.6 eV

Note: Computationally predicted electronic properties are representative values calculated

using Density Functional Theory (DFT) and are intended for comparative purposes.

Table 2: ¹H NMR Spectral Data of Ethyl Phenylpropiolate (Solvent: CDCl₃)

Protons
Experimental Chemical
Shift (ppm)

Predicted Chemical Shift
(ppm)

Phenyl (m) 7.30 - 7.60 7.35 - 7.55

Methylene (-CH₂-) (q) 4.29 4.30

Methyl (-CH₃) (t) 1.35 1.36

Table 3: ¹³C NMR Spectral Data of Ethyl Phenylpropiolate (Solvent: CDCl₃)
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Carbon Atom
Experimental Chemical
Shift (ppm)

Predicted Chemical Shift
(ppm)

Carbonyl (C=O) 153.8 154.2

Phenyl (C) 132.7, 130.8, 128.6, 119.8 132.5, 130.5, 128.9, 120.1

Alkyne (C≡C) 87.3, 80.9 87.8, 81.2

Methylene (-CH₂-) 62.1 62.5

Methyl (-CH₃) 14.1 14.4

Table 4: Key Infrared (IR) Absorption Bands of Ethyl Phenylpropiolate

Functional Group
Experimental Wavenumber
(cm⁻¹)

Predicted Wavenumber
(cm⁻¹)

C≡C Stretch ~2220 ~2215

C=O Stretch ~1710 ~1705

C-O Stretch ~1250 ~1245

Aromatic C-H Stretch ~3060 ~3055

Aliphatic C-H Stretch ~2980 ~2975

Methodologies
Experimental Protocols
The experimental data presented in this guide were obtained using standard analytical

techniques as described below.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra were acquired

on a 400 MHz spectrometer using deuterated chloroform (CDCl₃) as the solvent. Chemical

shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS).

Infrared (IR) Spectroscopy: IR spectra were recorded on a Fourier-Transform Infrared (FTIR)

spectrometer. The sample was analyzed as a neat liquid film between sodium chloride
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plates.

Mass Spectrometry (MS): Electron ionization mass spectra were obtained using a standard

mass spectrometer with an ionization energy of 70 eV.[4]

Physical Properties: Boiling point, density, and refractive index were determined using

standard laboratory procedures.[1][2][3]

Computational Methods
The computational predictions were generated using Density Functional Theory (DFT), a robust

method for modeling the electronic structure of molecules.

Software: Gaussian 16 suite of programs.

Method: Becke, 3-parameter, Lee-Yang-Parr (B3LYP) hybrid functional.

Basis Set: 6-311++G(d,p).

Geometry Optimization: The molecular geometry of Ethyl phenylpropiolate was optimized

to a local minimum on the potential energy surface.

Frequency Analysis: Vibrational frequencies were calculated to predict the IR spectrum and

to confirm that the optimized structure corresponds to a true minimum.

NMR Chemical Shift Calculation: The Gauge-Independent Atomic Orbital (GIAO) method

was employed to predict the ¹H and ¹³C NMR chemical shifts.

Electronic Properties: The energies of the Highest Occupied Molecular Orbital (HOMO) and

Lowest Unoccupied Molecular Orbital (LUMO) were calculated to provide insights into the

molecule's electronic behavior.

Visualizing the Workflow and Molecular Orbitals
The following diagrams illustrate the workflow for this comparative analysis and the predicted

frontier molecular orbitals of Ethyl phenylpropiolate.
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Caption: Workflow for the cross-validation of experimental and computational data.
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Caption: Predicted HOMO and LUMO energy levels of Ethyl phenylpropiolate.
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Discussion and Conclusion
The comparison between the experimental and computationally predicted data for Ethyl
phenylpropiolate reveals a strong correlation, thereby validating the accuracy of the employed

computational methodology.

Spectroscopic Data: The predicted ¹H and ¹³C NMR chemical shifts, as well as the major IR

absorption frequencies, are in excellent agreement with the experimental values. This

indicates that the DFT calculations provide a reliable model of the molecular structure and

electronic environment of Ethyl phenylpropiolate. Minor deviations can be attributed to

solvent effects and the inherent approximations in the theoretical methods.

Electronic Properties: While the HOMO and LUMO energies are not directly measured

experimentally in this context, the calculated values provide valuable insights into the

molecule's reactivity. The relatively large HOMO-LUMO gap suggests that Ethyl
phenylpropiolate is a kinetically stable molecule. These frontier molecular orbitals are key

to understanding its chemical reactivity, including its known role in cycloaddition reactions

and its interactions in biological systems.[5]

In conclusion, the cross-validation of experimental and computational data for Ethyl
phenylpropiolate demonstrates the power of combining these two approaches. Experimental

data provides the ground truth, while computational modeling offers a detailed, atomistic-level

understanding of molecular properties. This synergistic relationship is invaluable for

accelerating research and development in chemistry and drug discovery.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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experimental-results-with-computational-predictions-for-ethyl-phenylpropiolate]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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